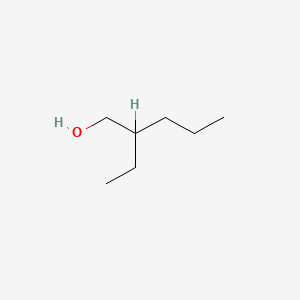

2-Ethyl-1-pentanol

CAS No.: 27522-11-8

Cat. No.: VC3770601

Molecular Formula: C7H16O

Molecular Weight: 116.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27522-11-8 |

|---|---|

| Molecular Formula | C7H16O |

| Molecular Weight | 116.2 g/mol |

| IUPAC Name | 2-ethylpentan-1-ol |

| Standard InChI | InChI=1S/C7H16O/c1-3-5-7(4-2)6-8/h7-8H,3-6H2,1-2H3 |

| Standard InChI Key | UKFQWAVMIMCNEH-UHFFFAOYSA-N |

| SMILES | CCCC(CC)CO |

| Canonical SMILES | CCCC(CC)CO |

Introduction

Chemical Identity and Structure

2-Ethyl-1-pentanol is an organic compound belonging to the family of branched alcohols. Its structure consists of a pentanol backbone with an ethyl group attached at the second carbon position. The hydroxyl group is situated at the first carbon, making it a primary alcohol .

The compound is also known by several synonyms including:

Its CAS registry number is 27522-11-8, which serves as its unique identifier in chemical databases and literature . The IUPAC Standard InChIKey for this compound is UKFQWAVMIMCNEH-UHFFFAOYSA-N, providing an additional standardized identifier for the molecule .

Physical and Chemical Properties

2-Ethyl-1-pentanol exhibits physical and chemical properties typical of medium-chain alcohols, modified by its branched structure. The following table summarizes the key physicochemical properties of this compound:

The boiling point of 2-ethyl-1-pentanol has been measured by various researchers with slightly different results:

-

439.15 K (166°C) as reported by Meakin, Mumford, et al. in 1959

-

426.65 K (153.5°C) as reported by Protiva, Exner, et al. in 1952

-

438.15 K (165°C) as reported by Adams and Vanderwerf in 1950

-

438.15 K (165°C) as reported by Morgan, Hardy, et al. in 1932

These variations might be attributed to differences in measurement techniques, sample purity, or experimental conditions. The consensus temperature appears to be approximately 165-166°C, with the official listing of 161.3°C being within reasonable experimental variation .

Comparative Analysis with Related Compounds

Understanding 2-ethyl-1-pentanol in the context of related compounds provides valuable insights into its potential behavior and applications.

Comparison with Linear Alcohols

Branched alcohols like 2-ethyl-1-pentanol typically exhibit different physical properties compared to their straight-chain isomers:

-

Lower boiling points due to reduced intermolecular interactions

-

Different solubility profiles

-

Altered reactivity patterns

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume